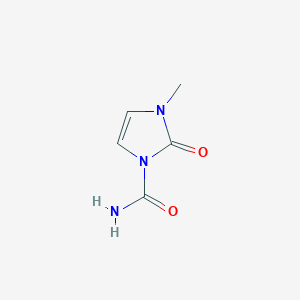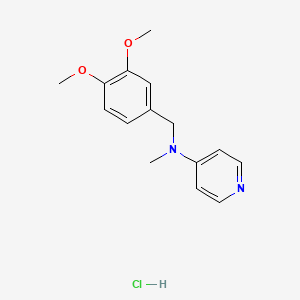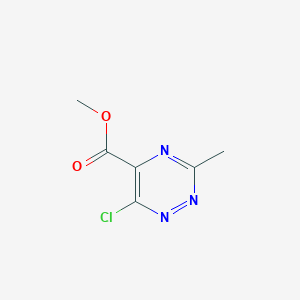
Potassium (5-(benzyloxy)-1-(tert-butoxycarbonyl)-1H-indol-2-yl)trifluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium (5-(benzyloxy)-1-(tert-butoxycarbonyl)-1H-indol-2-yl)trifluoroborate is a complex organic compound that features a trifluoroborate group attached to an indole ring. The compound is notable for its potential applications in organic synthesis, particularly in the formation of carbon-carbon bonds. The presence of the tert-butoxycarbonyl group provides stability and protection during chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Potassium (5-(benzyloxy)-1-(tert-butoxycarbonyl)-1H-indol-2-yl)trifluoroborate typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, including Fischer indole synthesis or Bartoli indole synthesis.
Introduction of the Benzyloxy Group: The benzyloxy group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the indole compound.
Protection with tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is added using tert-butoxycarbonyl anhydride in the presence of a base.
Formation of the Trifluoroborate Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium (5-(benzyloxy)-1-(tert-butoxycarbonyl)-1H-indol-2-yl)trifluoroborate undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can be used to remove the tert-butoxycarbonyl protecting group.
Substitution: The trifluoroborate group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts are often employed in Suzuki-Miyaura cross-coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura cross-coupling reactions typically yield biaryl compounds.
Applications De Recherche Scientifique
Potassium (5-(benzyloxy)-1-(tert-butoxycarbonyl)-1H-indol-2-yl)trifluoroborate has several scientific research applications:
Chemistry: It is used in organic synthesis for the formation of carbon-carbon bonds, particularly in Suzuki-Miyaura cross-coupling reactions.
Biology: The compound can be used to synthesize biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its use in drug development is ongoing, particularly for compounds that target specific biological pathways.
Industry: It is used in the synthesis of advanced materials and fine chemicals.
Mécanisme D'action
The mechanism by which Potassium (5-(benzyloxy)-1-(tert-butoxycarbonyl)-1H-indol-2-yl)trifluoroborate exerts its effects involves the formation of carbon-carbon bonds through cross-coupling reactions. The trifluoroborate group acts as a nucleophile, reacting with electrophilic partners in the presence of a palladium catalyst. This results in the formation of a new carbon-carbon bond, with the tert-butoxycarbonyl group providing stability and protection during the reaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
Potassium (5-(benzyloxy)-1H-indol-2-yl)trifluoroborate: Lacks the tert-butoxycarbonyl group, making it less stable in certain reactions.
Potassium (5-(benzyloxy)-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid: Similar structure but with a boronic acid group instead of a trifluoroborate group.
Uniqueness
Potassium (5-(benzyloxy)-1-(tert-butoxycarbonyl)-1H-indol-2-yl)trifluoroborate is unique due to the presence of the trifluoroborate group, which enhances its reactivity in cross-coupling reactions. The tert-butoxycarbonyl group provides additional stability, making it a valuable compound in organic synthesis.
Propriétés
Formule moléculaire |
C20H20BF3KNO3 |
|---|---|
Poids moléculaire |
429.3 g/mol |
Nom IUPAC |
potassium;trifluoro-[1-[(2-methylpropan-2-yl)oxycarbonyl]-5-phenylmethoxyindol-2-yl]boranuide |
InChI |
InChI=1S/C20H20BF3NO3.K/c1-20(2,3)28-19(26)25-17-10-9-16(27-13-14-7-5-4-6-8-14)11-15(17)12-18(25)21(22,23)24;/h4-12H,13H2,1-3H3;/q-1;+1 |
Clé InChI |
CRNLCJKAEZPNLW-UHFFFAOYSA-N |
SMILES canonique |
[B-](C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)OCC3=CC=CC=C3)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


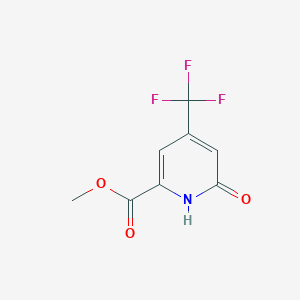
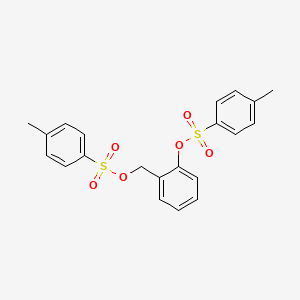
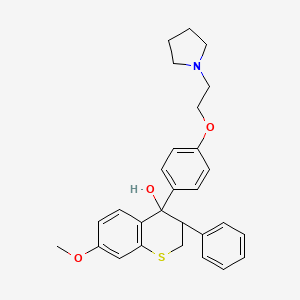
![7-(6,8,17,19-Tetraoxo-18-undecan-6-yl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaen-7-yl)-18-undecan-6-yl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B12819737.png)
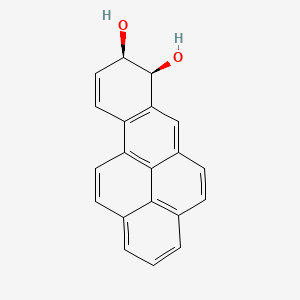
![Cis-2-(tert-butoxycarbonyl)-5-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B12819753.png)
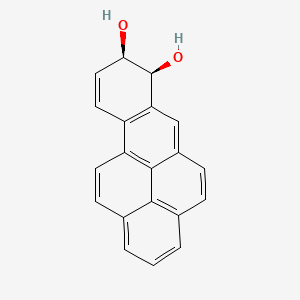
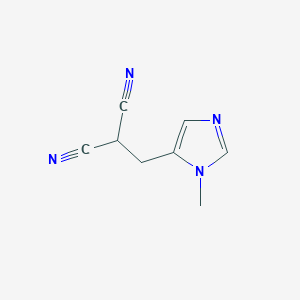
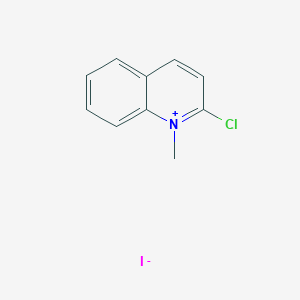
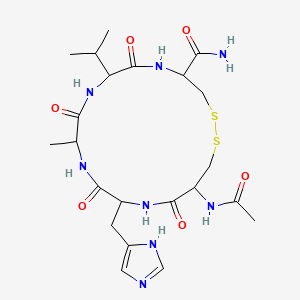
![11-Methoxy-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxylic acid](/img/structure/B12819785.png)
